Fenpiverinium D3 (bromide)

Description

Contextualization of Fenpiverinium (B1207433) as a Model Compound in Anticholinergic Research

Fenpiverinium serves as a relevant scaffold for studying the effects of deuteration within the context of a well-understood class of pharmacological agents.

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a type of G-protein-coupled receptor found throughout the central and peripheral nervous systems. frontiersin.orgmdpi.commdpi.com They play crucial roles in mediating the effects of the neurotransmitter acetylcholine, regulating functions such as smooth muscle contraction, heart rate, and glandular secretions. mdpi.commdpi.com There are five subtypes of mAChRs (M1-M5), each with a distinct distribution and function. frontiersin.orgpnas.org

Muscarinic antagonists are compounds that bind to these receptors and block the action of acetylcholine. mdpi.com In basic research, these antagonists are invaluable tools for:

Probing Receptor Function: By selectively blocking specific mAChR subtypes, researchers can investigate the physiological and pathological roles of each receptor. frontiersin.orgacs.org

Characterizing Neural Pathways: Antagonists help to map the neural circuits that rely on muscarinic signaling. mdpi.com

Developing Therapeutic Models: Non-selective antagonists like scopolamine (B1681570) and atropine (B194438) are widely used in research to create models of cognitive impairment, which are then used to test potential new therapies. frontiersin.org

Fenpiverinium is a quaternary ammonium (B1175870) compound that acts as a muscarinic acetylcholine receptor antagonist, inhibiting the action of acetylcholine and thereby reducing smooth muscle spasms. macsenlab.comncats.io Its primary action is to block the contractile effects induced by acetylcholine. ncats.io

The synthesis of Fenpiverinium D3 (bromide), a deuterium-labeled version of the parent compound, is driven by the need for a high-fidelity tool for specific research applications. medchemexpress.comszabo-scandic.com The primary rationale for incorporating deuterium (B1214612) into the Fenpiverinium structure is to create a superior internal standard for use in bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS). medchemexpress.commedchemexpress.com

In preclinical and clinical research, accurately measuring the concentration of a compound like Fenpiverinium in biological matrices (e.g., plasma, urine) is essential for understanding its pharmacokinetics. Fenpiverinium D3 (bromide) is ideally suited for this purpose. medchemexpress.com When added to a biological sample, it behaves almost identically to the non-labeled Fenpiverinium during extraction and analysis. texilajournal.com However, due to its increased mass from the three deuterium atoms, it can be separately detected by a mass spectrometer. aptochem.com This allows it to serve as a precise reference, or internal standard, to accurately quantify the amount of the parent drug present in the sample, correcting for any loss or variation during the analytical procedure. clearsynth.comtexilajournal.com

| Application Area | Research Utility of Deuterated Standard | Example |

|---|---|---|

| Pharmacokinetic Studies | Acts as an internal standard for accurate quantification of the parent drug in biological samples (e.g., blood, plasma). clearsynth.comnih.gov | Quantifying Fenpiverinium levels over time after administration. |

| Metabolite Identification | Helps distinguish between the parent drug and its metabolites in complex mixtures analyzed by mass spectrometry. | Identifying breakdown products of Fenpiverinium in liver microsome assays. |

| Bioequivalence Studies | Ensures precise and reliable measurement when comparing different formulations of the same drug. texilajournal.com | Comparing the bioavailability of two different Fenpiverinium formulations. |

| Therapeutic Drug Monitoring | Provides an accurate reference for measuring drug concentrations in patients to ensure optimal levels. texilajournal.com | Monitoring Fenpiverinium levels in a research setting. |

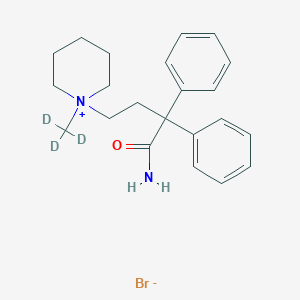

Structure

2D Structure

Properties

Molecular Formula |

C22H29BrN2O |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

2,2-diphenyl-4-[1-(trideuteriomethyl)piperidin-1-ium-1-yl]butanamide;bromide |

InChI |

InChI=1S/C22H28N2O.BrH/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);1H/i1D3; |

InChI Key |

PMAHPMMCPXYARU-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-] |

Canonical SMILES |

C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-] |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation Methodologies for Fenpiverinium D3 Bromide

De novo Synthesis of Deuterium-Labeled Fenpiverinium (B1207433) Scaffolds

The de novo synthesis of Fenpiverinium D3 (bromide) involves constructing the molecule with the deuterium (B1214612) label incorporated from a precursor stage, rather than through hydrogen-deuterium exchange on the final molecule. This approach ensures the label is in a stable, non-exchangeable position. The most common strategy for this compound involves the quaternization of a tertiary amine precursor with a deuterated methylating agent. This method is efficient as it introduces the isotopic label in the final synthetic step, maximizing atom economy of the expensive deuterium source.

The core reaction involves the N-methylation of 1-(3-Carbamoyl-3,3-diphenylpropyl)piperidine. In this key step, a deuterated methylating agent, such as methyl-d3 bromide or methyl-d3 iodide, is used to introduce the trideuteromethyl group onto the piperidine (B6355638) nitrogen atom. This reaction creates the quaternary ammonium (B1175870) structure characteristic of Fenpiverinium.

General Reaction Scheme:

| Reactant A | Reactant B | Product |

| 1-(3-Carbamoyl-3,3-diphenylpropyl)piperidine | Methyl-d3 Bromide (CD₃Br) | 1-(3-Carbamoyl-3,3-diphenylpropyl)-1-(methyl-d3)-piperidinium bromide (Fenpiverinium D3 (bromide)) |

Regioselectivity—the control of where the deuterium label is placed—is a critical aspect of synthesizing isotopically labeled compounds. For Fenpiverinium D3 (bromide), the target for deuteration is the N-methyl group. The synthetic protocol achieves absolute regioselectivity by design.

The chosen synthetic route, involving the reaction of the tertiary amine precursor with a deuterated methylating agent, inherently directs the deuterium atoms to the desired N-methyl position. There are no other sites in the precursor molecule that would react under these specific methylation conditions, thus ensuring that the deuterium is incorporated exclusively at the intended location.

Validation of this regioselectivity is typically performed post-synthesis using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. hwb.gov.in

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Fenpiverinium D3 (bromide), the characteristic singlet peak corresponding to the N-methyl protons in the unlabeled compound would be absent or significantly diminished.

²H NMR (Deuterium NMR): A ²H NMR spectrum would show a signal at the chemical shift corresponding to the N-methyl position, confirming the location of the deuterium atoms.

¹³C NMR (Carbon-13 NMR): The carbon signal of the N-methyl group would exhibit a characteristic splitting pattern due to coupling with deuterium (a triplet for a CD₃ group) and a slight isotopic shift compared to the unlabeled compound.

These methods collectively validate that the deuteration occurred specifically at the piperidinium (B107235) nitrogen, confirming the success of the regioselective protocol.

The design of the precursor is fundamental to the success of the de novo synthesis. The immediate precursor for Fenpiverinium D3 is the tertiary amine, 1-(3-Carbamoyl-3,3-diphenylpropyl)piperidine. The deuterated reagent is typically a commercially available, highly enriched source like methyl-d3 bromide or methyl-d3 iodide.

Key Synthetic Components:

| Component | Role | Isotopic Label |

| 1-(3-Carbamoyl-3,3-diphenylpropyl)piperidine | Tertiary Amine Precursor | Unlabeled |

| Methyl-d3 Bromide (CD₃Br) | Deuterated Methylating Agent | Deuterium (D) |

From a stereochemical perspective, the quaternization of the nitrogen atom in the piperidine ring does not create a new chiral center in the Fenpiverinium molecule. The molecule itself is achiral. Therefore, complex stereochemical control during the deuterium incorporation step is not a primary concern for this specific synthesis. The primary focus remains on achieving high efficiency in the quaternization reaction and ensuring the stability of the isotopic label in the final product.

Isotopic Enrichment and Purity Assessment in Research-Grade Fenpiverinium D3 (bromide)

For an isotopically labeled compound to function effectively as an internal standard, its isotopic enrichment and chemical purity must be rigorously characterized. Research-grade standards require high levels of both to ensure accurate quantification in analytical studies.

Isotopic enrichment refers to the percentage of the labeled compound that contains the specified number of deuterium atoms. For Fenpiverinium D3, the goal is to maximize the proportion of molecules containing three deuterium atoms (the M+3 isotopologue) relative to those with fewer (M+0, M+1, M+2).

Chemical purity refers to the absence of other, non-isotopic chemical contaminants, such as starting materials, by-products, or residual solvents.

A combination of mass spectrometry and NMR spectroscopy is the standard approach for verifying deuterium content and confirming the label's position. hwb.gov.in

Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. By comparing the mass spectrum of the labeled compound to its unlabeled analogue, the distribution of isotopologues can be quantified. High-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition and the mass shift caused by deuterium incorporation. For Fenpiverinium D3, the molecular ion peak should be 3 atomic mass units higher than that of unlabeled Fenpiverinium. The relative intensities of the M+0, M+1, M+2, and M+3 peaks are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned previously, NMR is crucial for confirming the position of the deuterium label. The absence of a proton signal for the N-methyl group in the ¹H NMR spectrum is a strong indicator of successful deuteration at that site.

Summary of Analytical Techniques:

| Analytical Technique | Purpose | Key Findings for Fenpiverinium D3 |

| Mass Spectrometry (MS/HRMS) | Determine isotopic enrichment and molecular weight. | A dominant peak at M+3 relative to the unlabeled compound; allows calculation of deuterium incorporation percentage. |

| ¹H NMR Spectroscopy | Confirm positional labeling. | Absence of the N-methyl proton signal. |

| ²H NMR Spectroscopy | Directly detect the deuterium label. | Presence of a signal corresponding to the N-methyl position. |

| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity. | A single major peak indicating the absence of chemical impurities. |

Achieving high isotopic purity is essential. Isotopic impurities can arise from incomplete deuteration or the presence of partially labeled species. Several strategies are employed during synthesis and purification to minimize these impurities.

Use of High-Purity Deuterated Reagents: The synthesis must start with a methylating agent of very high isotopic enrichment (typically >99% deuterium). This is the most critical factor in ensuring the final product has high D3 content.

Optimization of Reaction Conditions: The reaction conditions (solvent, temperature, reaction time) for the quaternization step are optimized to drive the reaction to completion. This minimizes the amount of unreacted tertiary amine precursor remaining, which would be an M+0 impurity.

Avoidance of H/D Exchange: The N-methyl group in Fenpiverinium is not susceptible to back-exchange (swapping deuterium for hydrogen) under normal conditions. However, reaction and purification steps are designed to avoid harsh acidic or basic conditions that could potentially compromise the stability of other parts of the molecule.

Through careful precursor design, regioselective synthesis, and comprehensive analytical validation, high-purity Fenpiverinium D3 (bromide) can be produced for its critical role as an internal standard in biomedical and pharmaceutical research.

Advanced Analytical Chemistry Applications of Fenpiverinium D3 Bromide

Mass Spectrometry-Based Quantitation and Tracing Methodologies

Mass spectrometry (MS) is a cornerstone of modern analytical science, and isotopically labeled compounds like Fenpiverinium (B1207433) D3 (bromide) are indispensable for achieving high-quality quantitative and qualitative data.

Development and Validation of LC-MS/MS Methods Utilizing Fenpiverinium D3 (bromide) as an Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of analytes in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as Fenpiverinium D3 (bromide), is the gold standard in bioanalytical LC-MS/MS assays. Because the SIL-IS co-elutes with the analyte and has nearly identical extraction recovery and ionization efficiency, it can effectively compensate for variations during sample preparation and analysis, leading to superior accuracy and precision.

Fenpiverinium D3 (bromide) is particularly noted for its use as an internal standard in the validated LC-MS/MS method for the quantification of Pitofenone in human plasma. technologynetworks.com The analytical approach involves a straightforward protein precipitation step for sample clean-up, followed by chromatographic separation on a C18 reverse-phase column. omicsonline.org Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. technologynetworks.comresearchgate.net The instrument is set to multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by tracking specific precursor-to-product ion transitions for both the analyte and the internal standard. technologynetworks.comomicsonline.org

The specific MRM transitions monitored are:

Pitofenone: m/z 368.1 → m/z 112.1 technologynetworks.com

Fenpiverinium (Internal Standard): m/z 338.3 → m/z 239.1 technologynetworks.com

A comprehensive validation process ensures the reliability of the method for its intended purpose. pharmanueva.com While specific validation results for methods using Fenpiverinium D3 are not always publicly detailed, the validation parameters assessed typically adhere to regulatory guidelines and include linearity, sensitivity, precision, accuracy, and stability. mdpi.com

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. Established using a calibration curve. | Correlation coefficient (r²) ≥ 0.99 |

| Sensitivity (LLOQ) | The lowest concentration on the calibration curve (Lower Limit of Quantification) that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤20% RSD. |

| Accuracy | The closeness of the measured value to the true value. Assessed using quality control (QC) samples at different concentrations. | Within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The degree of scatter between a series of measurements. Evaluated as intra-day and inter-day precision using QC samples. | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). |

| Recovery | The efficiency of the extraction procedure, comparing analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. | Consistent, precise, and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). | Analyte concentration within ±15% of the initial value. |

High-Resolution Mass Spectrometry for Metabolite Identification in Research Samples

High-resolution mass spectrometry (HRMS), utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, is a primary tool for the identification of drug metabolites. nih.gov It provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental composition of unknown compounds. nih.gov This capability is crucial for elucidating the structures of metabolites formed through various biotransformation pathways.

While specific studies on the metabolism of Fenpiverinium using HRMS are not extensively detailed in the available literature, the methodology is directly applicable. In a typical in vitro metabolism study, Fenpiverinium would be incubated with liver microsomes or hepatocytes. nih.govmdpi.com Following incubation, the sample would be analyzed by LC-HRMS. The resulting data is then processed to find potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions relative to the parent drug.

Common biotransformation reactions that a compound like Fenpiverinium might undergo include:

Oxidation: Hydroxylation (+15.9949 Da) on the phenyl rings or piperidine (B6355638) ring.

N-dealkylation: Removal of the methyl group from the piperidinium (B107235) nitrogen (-14.0157 Da).

Hydrolysis: Conversion of the primary amide group to a carboxylic acid (+1.0078 Da, followed by loss of NH3).

Once a potential metabolite is detected based on its accurate mass, its structure is further investigated using tandem mass spectrometry (MS/MS). The fragmentation pattern of the metabolite is compared to that of the parent drug to pinpoint the site of metabolic modification. researchgate.net The high resolution of the instrument ensures that fragment ions are also measured with high mass accuracy, adding another layer of confidence to the structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in solution. technologynetworks.com The use of isotopically labeled compounds, particularly deuterated analogs, provides significant advantages in NMR experiments.

Application of Deuterium (B1214612) Labeling to Enhance NMR Spectral Resolution and Sensitivity

In ¹H NMR spectroscopy, the replacement of hydrogen atoms with deuterium (²H) can greatly simplify complex spectra. Since deuterium resonates at a very different frequency from protons and is typically not observed in a standard ¹H NMR experiment, the signals corresponding to the deuterated positions disappear from the spectrum.

In Fenpiverinium D3 (bromide), the three protons on the N-methyl group are replaced with deuterium. This has several analytical benefits:

Spectral Simplification: The singlet corresponding to the N-methyl protons in the ¹H NMR spectrum of Fenpiverinium would be absent in the spectrum of Fenpiverinium D3. This can help in the unambiguous assignment of other nearby signals without the potential for overlapping resonances. omicsonline.org

Lock Signal: Deuterated compounds are often used in NMR solvents to provide a "lock" signal. The spectrometer uses the constant resonance frequency of deuterium to correct for any drift in the magnetic field during the experiment, ensuring high stability and resolution. omicsonline.org

Confirmation of Deuteration: The absence of the methyl peak in the ¹H NMR spectrum and the presence of a corresponding signal in the ²H NMR spectrum serves as direct confirmation of successful isotopic labeling. ajrconline.org

Multi-Nuclear NMR Approaches for Investigating Molecular Dynamics of Deuterated Analogs

Multi-nuclear NMR refers to the ability to study different NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁵N, ²H). Deuterium (²H) NMR, in particular, is a powerful tool for investigating the molecular dynamics and local environment of the labeled site. ajrconline.org

Deuterium is a quadrupolar nucleus (spin I=1), and its NMR signal is highly sensitive to its local electronic environment and motion. ajrconline.org For Fenpiverinium D3 (bromide), a ²H NMR experiment could provide detailed insights into the dynamics of the N-methyl-D3 group. For example, by analyzing the relaxation times (T1 and T2) and the lineshape of the deuterium signal over a range of temperatures, researchers could characterize the rotational dynamics of this specific methyl group. Such studies are valuable for understanding molecular flexibility and intermolecular interactions in solution, which can be related to the compound's pharmacological activity. nih.govmassbank.eu Changes in the molecular motion of the deuterated tag could indicate binding events or conformational changes in the molecule. ajrconline.org

In Vitro and Preclinical Research on Fenpiverinium D3 Bromide Metabolism and Transport

Investigation of Metabolic Pathways Using Deuterium (B1214612) Tracers

The use of stable isotope tracers, such as deuterium, is a powerful technique in metabolism studies. wikipedia.orgyoutube.com Fenpiverinium (B1207433) D3 (bromide), a deuterated analog of Fenpiverinium, serves as a valuable tool for these investigations. medchemexpress.com The deuterium atoms act as a "heavy" label, allowing the compound and its subsequent metabolites to be distinguished from endogenous molecules by mass spectrometry, thereby minimizing background signal interference. nih.gov

In Vitro Biotransformation Studies in Isolated Cellular Systems (e.g., Hepatocytes, Microsomes)

In vitro models that utilize isolated cellular systems are fundamental to predicting a drug's metabolic profile in humans. Liver microsomes and hepatocytes are primary tools for these studies because they contain the key enzyme families responsible for drug biotransformation, most notably the Cytochrome P450 (CYP) superfamily. mdpi.commdpi.com

In a typical study, Fenpiverinium D3 (bromide) would be incubated with human liver microsomes or cultured hepatocytes. mdpi.com Microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I metabolic enzymes and are often used to identify the primary pathways of drug metabolism, such as oxidation, reduction, and hydrolysis. mdpi.com Hepatocytes, being whole liver cells, provide a more comprehensive metabolic picture, including both Phase I and Phase II (conjugation) reactions.

The primary advantage of using the D3 analog is the ability to easily trace the metabolic products. For a compound like Fenpiverinium, which possesses a piperidine (B6355638) ring and phenyl groups, expected metabolic reactions could include hydroxylation of the aromatic rings or N-dealkylation. nih.gov The resulting metabolites would retain the deuterium label, facilitating their identification and quantification.

Below is a hypothetical data table illustrating the expected mass shifts in metabolites of Fenpiverinium D3 detected via mass spectrometry.

| Compound | Molecular Formula (Parent) | Expected m/z (M+H)+ | Metabolic Reaction | Molecular Formula (Metabolite) | Expected m/z (M+H)+ of D3-Metabolite |

| Fenpiverinium | C22H28NO+ | 322.2 | - | - | 325.2 (D3-Parent) |

| Metabolite 1 | C22H28NO+ | 322.2 | Hydroxylation | C22H28NO2+ | 341.2 (D3-Parent + O) |

| Metabolite 2 | C22H28NO+ | 322.2 | N-dealkylation | C16H18NO+ | 269.1 (D3-Metabolite) |

Elucidation of Enzymatic Reactions and Metabolite Profiles via Isotopic Labeling

Isotopic labeling is a cornerstone technique for elucidating complex enzymatic reactions and defining a complete metabolite profile. wikipedia.orgnih.gov By using Fenpiverinium D3, researchers can perform "metabolite fishing" experiments with high confidence. After incubation in an in vitro system, the entire sample extract is analyzed by high-resolution mass spectrometry. The instrument is programmed to search for the unique isotopic signature of the deuterated compound—a mass shift of +3 compared to the unlabeled molecule—and any potential metabolites that also carry this signature.

This approach allows for the differentiation of drug-derived compounds from the thousands of endogenous molecules present in the biological matrix. nih.gov Once potential metabolites are flagged, their structures can be determined using techniques like tandem mass spectrometry (MS/MS), where the molecule is fragmented to reveal its structural components. This detailed profiling helps identify which specific enzymes are involved in the metabolism of Fenpiverinium. For instance, by using recombinant CYP enzymes, researchers can pinpoint which specific isoform (e.g., CYP3A4, CYP2D6) is responsible for a particular metabolic conversion. nih.govnih.gov

Membrane Transporter Interactions and Stereoselectivity Research

Membrane transporters are proteins that control the passage of substances, including drugs, across cellular membranes. mhmedical.com They are critical in determining a drug's absorption, distribution, and excretion. nih.govresearchgate.net As an organic cation, Fenpiverinium is a likely candidate for interaction with organic cation transporters (OCTs). nih.gov

Mechanistic Insights into Stereoselective Transport Mechanisms Using Deuterated Probes

Many drugs are chiral, meaning they exist as two non-superimposable mirror images (enantiomers). These enantiomers can have different pharmacological and toxicological properties. Membrane transporters can exhibit stereoselectivity, preferentially transporting one enantiomer over the other.

The following table presents hypothetical data from a study on the stereoselective transport of Fenpiverinium D3 enantiomers by OCT1.

| Enantiomer | Km (µM) | Vmax (pmol/min/mg protein) | Transport Efficiency (Vmax/Km) |

| (R)-Fenpiverinium D3 | 15.2 | 850 | 55.9 |

| (S)-Fenpiverinium D3 | 45.8 | 910 | 19.9 |

These hypothetical results would suggest that the OCT1 transporter has a higher affinity for the (R)-enantiomer, leading to more efficient transport into the cell compared to the (S)-enantiomer.

Mechanistic Insights and Molecular Interactions Derived from Fenpiverinium D3 Bromide Studies

Receptor Binding and Ligand-Target Interaction Studies

The interaction between a ligand and its biological target is the foundation of its pharmacological effect. Studies utilizing isotopically labeled compounds like Fenpiverinium (B1207433) D3 (bromide) can provide high-resolution insights into the nature of this binding, including affinity, kinetics, and the specific forces governing the interaction.

Fenpiverinium bromide functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), primarily the M3 subtype, which are prevalent on smooth muscle cells. zynapte.commdpi.com By binding to these receptors, it blocks the action of the endogenous neurotransmitter acetylcholine, thereby inhibiting nerve impulses that cause muscle contractions and spasms. macsenlab.comnih.gov

The use of Fenpiverinium D3 (bromide) in research provides a nuanced approach to studying this antagonism. While the fundamental mechanism of receptor blockade remains the same, the deuterium (B1214612) substitution can influence the compound's metabolic stability. Often, C-H bonds are targets for metabolic enzymes like the cytochrome P450 family. plos.orgnih.gov Replacing a hydrogen with a deuterium at a metabolically vulnerable site can slow down this process due to the kinetic isotope effect (discussed in section 5.2). In a research setting, this allows for a more precise characterization of the drug-receptor interaction itself, with less interference from metabolic degradation of the ligand. This ensures that the observed effects in an assay are more directly attributable to the binding event at the muscarinic receptor.

Furthermore, deuterated standards are invaluable in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), used to measure the concentration of the parent drug in biological samples. Fenpiverinium D3 (bromide) would serve as an ideal internal standard for studies on Fenpiverinium, as its chemical properties are nearly identical, but its mass is distinct, allowing for accurate quantification.

The replacement of hydrogen with deuterium can sometimes lead to measurable changes in ligand-receptor binding affinity (Kd) and kinetics (the association rate constant, k_on, and the dissociation rate constant, k_off). These phenomena are often referred to as "binding isotope effects" (BIEs). nih.gov While typically small, BIEs can reveal subtle details about the non-covalent interactions within the receptor's binding pocket. nih.govcchmc.org

The origin of these effects lies in the different vibrational frequencies of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The C-D bond is stronger and vibrates at a lower frequency, making it effectively shorter and less polarizable. cchmc.org These subtle changes can alter intermolecular interactions such as van der Waals forces and hydrogen bonding between the ligand and the amino acid residues of the receptor. acs.org

For a muscarinic antagonist like Fenpiverinium D3, these changes could manifest as follows:

Binding Affinity (Kd): A change in the balance of attractive and repulsive forces within the binding site could lead to a slight increase or decrease in binding affinity.

Association Rate (k_on): The rate at which the ligand binds to the receptor could be altered if the vibrational modes of the C-D bond affect the ligand's ability to adopt the correct conformation to enter the binding pocket.

Dissociation Rate (k_off): The rate at which the ligand unbinds is often highly sensitive to the strength of the interactions holding it in place. A change in these interactions due to deuterium substitution could prolong or shorten the residence time of the ligand on the receptor.

The following table illustrates hypothetical binding parameters for Fenpiverinium and Fenpiverinium D3, demonstrating how deuterium substitution could influence binding kinetics.

| Compound | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Affinity (Kd) (nM) | Receptor Residence Time (1/k_off) (s) |

|---|---|---|---|---|

| Fenpiverinium (H) | 1.2 x 10⁷ | 0.025 | 2.08 | 40 |

| Fenpiverinium D3 (D) | 1.1 x 10⁷ | 0.021 | 1.91 | 47.6 |

Note: The data presented in this table is hypothetical and serves to illustrate the potential impact of deuterium substitution on receptor binding kinetics. Actual experimental values would be required for confirmation.

Kinetic Isotope Effects (KIE) and Reaction Mechanism Elucidation

The kinetic isotope effect is a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-limiting step of a chemical or biochemical transformation. libretexts.org

The primary kinetic isotope effect occurs when a bond to the isotopically substituted atom is broken or formed in the slowest, or rate-determining, step of a reaction. wikipedia.orgportico.org Due to the lower zero-point energy of a C-D bond compared to a C-H bond, more energy is required to reach the transition state for C-D bond cleavage. portico.org Consequently, reactions where C-H bond breaking is the rate-limiting step proceed significantly slower when hydrogen is replaced by deuterium. The magnitude of the KIE is expressed as the ratio of the rate constants (KIE = kH/kD), where values greater than 1 indicate that C-H bond cleavage is involved in the rate-limiting step. wikipedia.org

In pharmacology, this principle is frequently applied to study the metabolism of drugs. For a compound like Fenpiverinium, metabolism by enzymes such as cytochrome P450 often involves an initial C-H oxidation step. If this step is rate-limiting for the clearance of the drug, then Fenpiverinium D3 (where the deuterium is placed at the site of metabolism) would be metabolized more slowly than the parent compound. This can provide definitive evidence of the metabolic pathway and the specific C-H bond involved in the critical step.

The table below provides an example of how KIE data can be used to identify a rate-limiting step in a hypothetical metabolic reaction.

| Substrate | Reaction Rate (k) (μmol/min) | Kinetic Isotope Effect (KIE = kH/kD) | Interpretation |

|---|---|---|---|

| Substrate-H | 15.0 | 6.0 | A significant KIE > 2 indicates that C-H bond cleavage is the rate-limiting step of the reaction. |

| Substrate-D | 2.5 |

Alongside experimental studies, theoretical and computational methods are essential for a deeper understanding of how deuterium substitution impacts reaction dynamics. rutgers.edu Techniques such as molecular docking and quantum mechanics (QM) calculations, particularly density functional theory (DFT), are used to model the reaction pathways of both the deuterated and non-deuterated compounds. plos.org

These computational approaches can:

Predict Binding Modes: Molecular docking can predict how Fenpiverinium and Fenpiverinium D3 orient themselves within the active site of a metabolic enzyme or the binding pocket of a muscarinic receptor. nih.gov

Calculate Transition State Energies: QM methods can calculate the activation energies required for reactions like C-H or C-D bond cleavage. These calculations can predict the magnitude of the KIE and corroborate experimental findings. rutgers.edu

Analyze Vibrational Frequencies: Computational models can precisely calculate the vibrational modes of the molecule in its ground state and at the transition state. This analysis is fundamental to explaining the origin of the KIE, as the differences in zero-point vibrational energies between C-H and C-D bonds are the primary cause of the effect. portico.org

By combining experimental data from studies with Fenpiverinium D3 (bromide) with these powerful computational tools, researchers can build a comprehensive, high-resolution model of its pharmacological activity, from receptor binding kinetics to metabolic fate.

Crystallographic Analysis and Solid State Characterization of Fenpiverinium Derivatives

Single-Crystal X-ray Diffraction Studies of Fenpiverinium (B1207433) Bromide and its Hydrates

Single-crystal X-ray diffraction has been employed to elucidate the precise crystal and molecular structures of two crystalline forms of fenpiverinium: an anhydrous bromide salt and a hemihydrate. mdpi.com These studies provide definitive information on molecular conformation, bond lengths, and the arrangement of molecules within the crystal lattice. carleton.edu

Detailed crystallographic studies have revealed that fenpiverinium bromide can crystallize in at least two distinct forms: an anhydrous form (Fen-brom) and a hemihydrate form (Fen-brom-hydrate). mdpi.comresearchgate.net Both forms belong to the monoclinic crystal system but differ in their space group and unit cell parameters.

The anhydrous form, Fen-brom, crystallizes in the centrosymmetric P2₁/c space group. mdpi.com Its asymmetric unit is composed of one fenpiverinium cation and one bromide anion. mdpi.com In this structure, the piperidine (B6355638) ring adopts a stable chair conformation, and the two phenyl rings are twisted with respect to each other, forming an angle of 58°. mdpi.com

The hemihydrate form, Fen-brom-hydrate, is also centrosymmetric and monoclinic, crystallizing in the C2/c space group. mdpi.com Its asymmetric unit contains one fenpiverinium cation, one bromide anion, and an additional half-molecule of water, which is located on a 2-fold rotoinversion axis. mdpi.com

The detailed crystallographic data for these two forms are presented below.

Table 1: Crystallographic Data for Fenpiverinium Bromide Derivatives

| Parameter | Fenpiverinium bromide (Fen-brom) | Fenpiverinium bromide hemihydrate (Fen-brom-hydrate) |

|---|---|---|

| Crystal system | Monoclinic | Monoclinic |

| Space group | P2₁/c | C2/c |

| a (Å) | 16.600(4) | 19.225(5) |

| b (Å) | 8.901(2) | 16.600(4) |

| c (Å) | 19.225(5) | 8.901(2) |

| α (°) | 90 | 90 |

| β (°) | 114.5(1) | 114.5(1) |

| γ (°) | 90 | 90 |

| Volume (ų) | 2584.1(1) | 2584.1(1) |

| Z | 4 | 4 |

The stability and cohesion of the crystal structures of both fenpiverinium bromide and its hemihydrate are maintained by a network of non-covalent intermolecular interactions. mdpi.comnih.gov In the anhydrous form, the crystal packing is stabilized by C-H···Br and N-H···Br hydrogen bonds, where the bromide anion acts as a bridge connecting adjacent fenpiverinium cations.

Polymorphism and Crystallization Research Methodologies

The existence of different crystalline forms, a phenomenon known as polymorphism, is a critical area of study in materials science. mt.com The anhydrous and hemihydrate forms of fenpiverinium bromide are considered pseudopolymorphs, which are different crystal forms that arise from the incorporation of solvent molecules (in this case, water) into the crystal lattice. The ability to selectively produce a specific form is essential for ensuring the consistency of the material's properties. nih.gov

The successful growth of single crystals suitable for X-ray analysis was achieved through controlled crystallization techniques. mdpi.com A cooling crystallization method was utilized to obtain both the anhydrous and hemihydrate forms. mdpi.com

Anhydrous Form (Fen-brom): Single crystals were successfully grown from a solution of 1,2-dichloromethane. mdpi.com

Hemihydrate Form (Fen-brom-hydrate): This form was obtained from a mixture of 2-butanone (B6335102) and water in a 1:1 volumetric ratio. mdpi.com

The general procedure involved dissolving approximately 20 mg of fenpiverinium bromide in 1 mL of the respective solvent or solvent mixture, heating the solution to 60 °C, followed by a slow cooling period to 15 °C over 24 hours. The vials were then aged at 4 °C, which led to the formation of single crystals after five days. mdpi.com

The characterization of different solid-state forms is vital because variations in crystal structure can significantly impact key physicochemical properties such as solubility, dissolution rate, and stability. tricliniclabs.compharmoutsourcing.com The structural differences between the anhydrous and hemihydrate forms of fenpiverinium bromide, including distinct unit cell dimensions and intermolecular interaction networks, can lead to different material behaviors.

For instance, the presence of water molecules in the hemihydrate's crystal lattice can result in a different dissolution profile compared to the anhydrous form. Therefore, careful control of crystallization conditions and thorough characterization using techniques like X-ray diffraction are necessary to identify and produce the specific solid form required for reproducible research outcomes. pharmoutsourcing.com

Future Perspectives and Emerging Research Avenues for Fenpiverinium D3 Bromide

Integration with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)

The fields of metabolomics and fluxomics, which involve the comprehensive study of metabolites and their dynamic fluxes within biological systems, stand to benefit significantly from the use of stable isotope-labeled compounds like Fenpiverinium (B1207433) D3 (bromide).

Metabolomics: In metabolomics, particularly in pharmacokinetic studies, accurately quantifying endogenous and exogenous compounds in complex biological samples is crucial. Fenpiverinium D3 (bromide) serves as an ideal internal standard in mass spectrometry-based analyses. ucsb.edu Because it is chemically identical to the parent compound but has a higher mass, it can be added to samples to correct for variations during processing and analysis, thereby enabling highly accurate quantification of Fenpiverinium bromide. ucsb.edu

Fluxomics: Fluxomics aims to measure the rates of metabolic pathways. oregonstate.education This field heavily relies on the use of isotopically labeled molecules to trace the flow of atoms through a metabolic network. While not a primary metabolite, the principles of tracer-based analysis can be applied. Future studies could utilize Fenpiverinium D3 (bromide) to investigate the dynamics of drug transport and metabolism with high precision. By tracking the deuterated label, researchers can elucidate the rates at which the compound is absorbed, distributed, metabolized, and eliminated (ADME), providing a dynamic picture of its journey through a biological system. musechem.com

| Technology | Application of Fenpiverinium D3 (bromide) | Potential Research Insights |

| Metabolomics | High-precision quantification of Fenpiverinium bromide in biological samples. | Accurate pharmacokinetic profiles, understanding of drug-drug interactions. |

| Fluxomics | Tracing the dynamic movement and metabolic fate of the compound. | Elucidation of ADME pathway rates, identification of metabolic bottlenecks. |

Development of Novel Research Probes and Pharmacological Tools

Isotopically labeled compounds are foundational in the development of sophisticated research tools to probe biological systems. mdpi.commskcc.org Fenpiverinium D3 (bromide) can serve as a scaffold for the creation of novel chemical probes to investigate the cholinergic system.

Future research could involve chemically modifying Fenpiverinium D3 (bromide) to incorporate reporter groups, such as:

Fluorescent Tags: Attaching a fluorescent molecule would allow for the visualization of the compound's distribution in cells and tissues using advanced microscopy techniques. This could provide spatial information on where the drug accumulates and interacts with its targets.

Biotin Labels: Biotinylation of the molecule would enable affinity-based purification of its binding partners. This is a powerful method for identifying the specific receptors and other proteins that interact with the drug, helping to elucidate its mechanism of action on a molecular level. mskcc.org

Radiolabels: While deuterium (B1214612) is a stable isotope, the synthetic pathways developed for Fenpiverinium D3 could be adapted to incorporate radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). researchgate.netnih.gov This would create radiolabeled probes suitable for highly sensitive applications such as positron emission tomography (PET) imaging or quantitative whole-body autoradiography, allowing for in vivo tracking of the drug. researchgate.net

These novel probes would transform Fenpiverinium D3 (bromide) from a simple analytical standard into a versatile tool for exploring the intricacies of cholinergic signaling and pharmacology.

Computational Chemistry and Molecular Modeling Applications in Deuterated Compound Research

The substitution of hydrogen with deuterium can alter a drug's metabolic profile, an effect known as the kinetic isotope effect (KIE). wikipedia.orgnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and as a result, reactions that involve the cleavage of this bond can be significantly slower. nih.gov This phenomenon is a key area of interest in medicinal chemistry for enhancing a drug's pharmacokinetic properties. nih.govresearchgate.netnih.gov

Computational chemistry and molecular modeling offer powerful tools to predict and analyze the impact of deuteration:

Predicting Metabolic Stability: Quantum mechanical calculations can model the transition states of metabolic reactions and predict the magnitude of the KIE. princeton.edu This allows researchers to computationally screen potential deuteration sites on a drug molecule to identify positions where the substitution would most effectively slow down metabolism by enzymes like cytochrome P450. nih.gov

Understanding Receptor Interactions: Molecular dynamics simulations can be used to study how deuteration might subtly affect the binding of Fenpiverinium to its target, the muscarinic acetylcholine (B1216132) receptor. While the effect is generally minimal, these simulations can provide insights into the dynamic interactions between the drug and its binding pocket.

Informing Drug Design: By combining computational predictions with experimental data, a more rational approach to designing next-generation deuterated drugs can be achieved. For Fenpiverinium, this could involve creating new analogues with optimized metabolic stability and retained or enhanced pharmacological activity. ingenza.com

| Computational Method | Application to Deuterated Fenpiverinium | Research Goal |

| Quantum Mechanics | Calculate the kinetic isotope effect (KIE) for metabolic reactions. | Predict sites for deuteration to enhance metabolic stability. |

| Molecular Dynamics | Simulate the binding of Fenpiverinium D3 to its receptor. | Understand the influence of deuteration on drug-target interactions. |

| Pharmacophore Modeling | Design new deuterated analogues based on structural requirements. | Develop novel compounds with improved pharmacokinetic profiles. |

Interdisciplinary Research Directions in Chemical Neuroscience and Autonomic Pharmacology

Fenpiverinium acts as an antagonist of muscarinic acetylcholine receptors, which are crucial components of the autonomic nervous system that regulates a wide range of involuntary bodily functions. medchemexpress.comoregonstate.educationnih.gov This places the compound at the intersection of chemical neuroscience and autonomic pharmacology.

The use of Fenpiverinium D3 (bromide) opens up new avenues for interdisciplinary research:

Chemical Neuroscience: The precise quantification enabled by the deuterated standard can be applied to study the pharmacokinetics of the drug within the central and peripheral nervous systems. This could help in understanding how anticholinergic drugs cross the blood-brain barrier and modulate neuronal activity, contributing to the field of chemical neuroscience which investigates the chemical basis of nervous system function.

Autonomic Pharmacology: The autonomic nervous system is a complex network, and imbalances can lead to various pathological conditions. nih.gov Fenpiverinium D3 (bromide) can be used as a tool to meticulously study the dose-response relationships and receptor occupancy of muscarinic antagonists in different organs. nih.govresearchgate.net This could lead to a more refined understanding of how these drugs affect specific parts of the autonomic system, such as the smooth muscle of the digestive or urinary tracts, potentially leading to the development of more targeted therapies with fewer side effects.

Q & A

Q. Table 1: Key Physicochemical Properties of Fenpiverinium D3 (Bromide)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₉BrN₂O | |

| Molecular Weight | 417.39 g/mol | |

| logP | 3.2 (predicted) | |

| LD₅₀ (mouse, i.v.) | 13.5 mg/kg |

Q. Table 2: HPLC Parameters for Impurity Profiling

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) | |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3.0, 45:55) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV (220 nm) |

Critical Considerations

- Ethical Compliance : For in vivo studies, obtain IACUC approval and adhere to ARRIVE guidelines for reporting .

- Literature Gaps : Explore cross-reactivity with nicotinic receptors or long-term neurotoxicity—areas underexplored in current literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.